![molecular formula C24H26N2O6 B11503374 5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11503374.png)
5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
5-BENZYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a benzyl group, a hydroxy-methoxyphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the benzyl and hydroxy-methoxyphenyl groups. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization.
Introduction of the Benzyl Group: This step may involve the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Addition of the Hydroxy-Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions, where the hydroxy and methoxy groups are introduced onto the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrrole ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
5-BENZYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as receptors and enzymes.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-BENZYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
Pyrrole Derivatives: Compounds with a pyrrole ring, which are important in medicinal chemistry and have various therapeutic applications.
Uniqueness
5-BENZYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C24H26N2O6 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-benzyl-1-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-3-propyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C24H26N2O6/c1-3-11-24(23(30)31)19-18(20(25-24)16-12-15(32-2)9-10-17(16)27)21(28)26(22(19)29)13-14-7-5-4-6-8-14/h4-10,12,18-20,25,27H,3,11,13H2,1-2H3,(H,30,31) |
InChI Key |
UGJJHDCNDKZJEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2C(C(N1)C3=C(C=CC(=C3)OC)O)C(=O)N(C2=O)CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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